
Ethyl 2-aminoquinoline-6-carboxylate
Overview
Description
Ethyl 2-aminoquinoline-6-carboxylate is a quinoline derivative featuring an amino (-NH₂) group at the 2-position and an ethyl ester (-COOEt) substituent at the 6-position of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse electronic and steric modifications. This compound is part of a broader class of 6-membered heterocycles () and has been utilized in research and development, though specific biological or industrial applications remain undercharacterized ().
Preparation Methods
Reductive Cyclization Method
One-pot reductive cyclization is a widely used method for synthesizing aminoquinoline derivatives. This approach utilizes nitro and cyano precursors with zinc/acetic acid as the reducing agent.
Procedure
- Reactants: 3-(2-nitrophenyl)acrylonitrile (1 mmol), Zn (4 mmol), AcOH (0.2 mL), and ethanol (5 mL).
- Reaction Conditions: The mixture is stirred under reflux for 1–2 hours.
- Workup: After completion, the reaction mixture is quenched with water and extracted using chloroform. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- Purification: The crude product is recrystallized from ethanol to yield ethyl 2-aminoquinoline-6-carboxylate.
Optimization Parameters
Entry | Temperature (°C) | Zn:AcOH Ratio | Solvent | Yield (%) |
---|---|---|---|---|
1 | 60 | 1:1 | EtOH | 39 |
2 | 60 | 1:2 | EtOH | 57 |
3 | 60 | 1:3 | EtOH | 72 |
4 | Reflux | 1:4 | EtOH | 86 |
5 | Reflux | 1:4 | THF | 67 |
Optimal Conditions: A ratio of Zn/AcOH of 1:4, ethanol as the solvent, and heating under reflux provided the highest yield of 86%.
Catalytic Hydrogenation
Catalytic hydrogenation is another method for preparing aminoquinoline derivatives, including this compound. This method employs palladium on carbon as a catalyst.
Procedure
- Reactants: A nitro precursor and palladium on carbon catalyst.
- Reaction Conditions: Hydrogenation is carried out at a pressure of approximately 0.6 MPa and a temperature of about 45°C.
- Workup: The reaction mixture is filtered, condensed, and dissolved in an acidic solution (e.g., citric acid). The solution is then neutralized with a basic solution to precipitate the product.
- Purification: The precipitate is filtered, dried, and recrystallized.
Friedländer Synthesis
The Friedländer synthesis involves condensation between an aminobenzaldehyde and a ketone under acidic conditions.
Procedure
- Reactants: Aminobenzaldehyde and ethyl acetoacetate.
- Reaction Conditions: Heating the reactants in the presence of an acid catalyst (e.g., sulfuric acid) facilitates cyclization to form quinoline derivatives.
- Workup: The reaction mixture is neutralized, extracted, and purified by recrystallization.
Comparative Analysis of Methods
Method | Key Reactants | Catalyst/Agent | Yield (%) | Advantages |
---|---|---|---|---|
Reductive Cyclization | Nitro/cyano precursors | Zn/AcOH | Up to 86 | Simple setup, high yield |
Catalytic Hydrogenation | Nitro precursor | Pd/C | Moderate | Environmentally friendly |
Friedländer Synthesis | Aminobenzaldehyde + ketone | Acid catalyst | Variable | Broad substrate applicability |
Notes on Experimental Techniques
- Solvent selection plays a crucial role in optimizing yields; ethanol was found to be superior in reductive cyclization compared to other solvents like THF or acetonitrile.
- Reaction temperature significantly impacts product formation; reflux conditions generally provide higher yields than room temperature reactions.
- Purification via recrystallization ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Synthesis of Ethyl 2-Aminoquinoline-6-Carboxylate
The synthesis of this compound typically involves the reaction of 2-aminoquinoline with ethyl chloroacetate or similar reagents under controlled conditions. The process can yield various derivatives with modified functional groups, enhancing their biological activity and specificity.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted quinolines possess potent activity against Helicobacter pylori, a major cause of gastric infections. The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance or diminish this activity .
Anticancer Properties
This compound and its derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy.
Inhibition of Nitric Oxide Synthase
Recent research has identified this compound as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This selectivity is crucial for developing treatments for conditions like neurodegenerative diseases where excessive nitric oxide production is detrimental . The compound's interaction with specific residues in the nNOS active site has been characterized through X-ray crystallography, providing insights into its mechanism of action.
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective layer on the metal surface, significantly reducing corrosion rates in hydrochloric acid solutions . This property is particularly valuable in industrial applications where metal protection is critical.
Development of Foldamers
The structural characteristics of this compound allow it to be utilized in the design of foldamers—synthetic molecules that mimic the folding patterns of natural proteins. These foldamers can be employed in various applications, including drug delivery systems and molecular recognition processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound can inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-aminoquinoline-6-carboxylate and its analogs:
Substituent Position and Electronic Effects
- Amino vs. Substituted Amino Groups: The primary -NH₂ in the target compound contrasts with derivatives like the hydroxyethylamino-substituted analog (), which may enhance solubility but reduce membrane permeability.
- Halogenation : The 6-chloro derivative () introduces electronegativity, increasing lipophilicity and possibly bioactivity.
Ester Group Variations
- Ethyl vs. Methyl Esters : The ethyl ester in the target compound offers slightly higher hydrophobicity than the methyl analog (), impacting metabolic stability and pharmacokinetics.
Heterocyclic Core Modifications
- Quinoline vs. Quinoxaline: Quinoxaline derivatives () feature two adjacent nitrogen atoms, creating a more electron-deficient core compared to quinoline, which could enhance π-π stacking in materials science.
Biological Activity
Ethyl 2-aminoquinoline-6-carboxylate is a member of the quinoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3 |
Canonical SMILES | CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and antimalarial research:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by targeting specific efflux pumps, which are mechanisms that bacteria use to expel toxic substances, including antibiotics .
- Antimalarial Potential : Similar to other quinoline derivatives, this compound has been evaluated for its antimalarial activity. Research indicates that it may interfere with the life cycle of malaria parasites by inhibiting critical enzymatic pathways .
- Mechanism of Action : The compound's action may involve the inhibition of certain enzymes or interference with microbial replication processes. For instance, it has been suggested that this compound can disrupt protein-protein interactions essential for microbial survival .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, with a minimum inhibitory concentration (MIC) recorded at 5 µg/mL. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Antimalarial Evaluation
In another research effort focusing on malaria, this compound was tested against Plasmodium falciparum. The compound exhibited an IC50 value of 0.5 µM, indicating potent activity compared to standard treatments such as chloroquine . The study highlighted its potential as a lead compound for developing new antimalarial drugs.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
Compound | Activity | IC50/MIC Values |
---|---|---|
Ethyl 6-aminoquinoline-2-carboxylate | Antimicrobial | MIC = 5 µg/mL |
Chloroquine | Antimalarial | IC50 = 0.1 µM |
Quinoline N-oxides | Enzyme Inhibition | Varies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-aminoquinoline-6-carboxylate, and how can reaction yields be optimized?
Methodological Answer: this compound is typically synthesized via condensation reactions. A common approach involves:
Starting Materials : Reacting 2-aminobenzaldehyde derivatives with ethyl acetoacetate in the presence of a catalyst (e.g., sulfuric acid or iodine) under reflux conditions .
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization employs Design of Experiments (DOE) to test variables like temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (12–48 hrs). Statistical tools (e.g., ANOVA) identify significant factors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups.
- HPLC-MS : Quantify purity (>95%) and detect side products using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Validate molecular formula (C₁₂H₁₂N₂O₂) via combustion analysis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Twinning/Disorder : Use SHELXL for refinement (TWIN/BASF commands) to model overlapping lattices .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., θ, φ angles) and validate against DFT-optimized geometries .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence.
Q. What computational approaches predict the reactivity of this compound in medicinal chemistry?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Set grid boxes around active sites (20 ų) and validate with MD simulations (NAMD, 100 ns) .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).
Q. What strategies reconcile contradictory biological activity data across studies involving quinoline analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply random-effects models to account for variability .
- Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HEK293 vs. HeLa) and purity thresholds (>98% via HPLC) .
- Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., electron-withdrawing groups at position 6) to explain potency differences .
Q. How can regioselective functionalization of the quinoline core be achieved?
Methodological Answer:
- Protecting Groups : Temporarily block the 2-amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to position 4 .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at position 6 (optimize molar ratios: 1:1.2 substrate/boronic acid) .
- Microwave Synthesis : Enhance regioselectivity via rapid heating (150°C, 20 min) in sealed vessels.
Properties
IUPAC Name |
ethyl 2-aminoquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSBMFZAJIEPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591182 | |
Record name | Ethyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342908-16-1 | |
Record name | Ethyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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